![molecular formula C19H17N3OS B6121088 5-amino-4-(1,3-benzothiazol-2-yl)-1-(4-ethylphenyl)-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B6121088.png)
5-amino-4-(1,3-benzothiazol-2-yl)-1-(4-ethylphenyl)-1,2-dihydro-3H-pyrrol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-amino-4-(1,3-benzothiazol-2-yl)-1-(4-ethylphenyl)-1,2-dihydro-3H-pyrrol-3-one, also known as ABT-594, is a synthetic compound that was first developed in the early 1990s. This compound has been extensively studied for its potential use in the treatment of pain and addiction.
Mechanism of Action
The mechanism of action of 5-amino-4-(1,3-benzothiazol-2-yl)-1-(4-ethylphenyl)-1,2-dihydro-3H-pyrrol-3-one involves its interaction with nicotinic acetylcholine receptors (nAChRs). Specifically, 5-amino-4-(1,3-benzothiazol-2-yl)-1-(4-ethylphenyl)-1,2-dihydro-3H-pyrrol-3-one acts as a partial agonist at the α4β2 subtype of nAChRs. This interaction results in the release of neurotransmitters, including dopamine, which is thought to be responsible for its analgesic and anti-addictive effects.
Biochemical and physiological effects:
5-amino-4-(1,3-benzothiazol-2-yl)-1-(4-ethylphenyl)-1,2-dihydro-3H-pyrrol-3-one has been shown to have a number of biochemical and physiological effects. In addition to its analgesic and anti-addictive effects, 5-amino-4-(1,3-benzothiazol-2-yl)-1-(4-ethylphenyl)-1,2-dihydro-3H-pyrrol-3-one has been shown to have anxiolytic and antidepressant effects. Additionally, 5-amino-4-(1,3-benzothiazol-2-yl)-1-(4-ethylphenyl)-1,2-dihydro-3H-pyrrol-3-one has been shown to have effects on the cardiovascular system, including a decrease in heart rate and blood pressure.
Advantages and Limitations for Lab Experiments
The advantages of using 5-amino-4-(1,3-benzothiazol-2-yl)-1-(4-ethylphenyl)-1,2-dihydro-3H-pyrrol-3-one in lab experiments include its potency and selectivity for the α4β2 subtype of nAChRs. Additionally, 5-amino-4-(1,3-benzothiazol-2-yl)-1-(4-ethylphenyl)-1,2-dihydro-3H-pyrrol-3-one has been shown to have a long duration of action, which is useful for studying its effects over an extended period of time. The limitations of using 5-amino-4-(1,3-benzothiazol-2-yl)-1-(4-ethylphenyl)-1,2-dihydro-3H-pyrrol-3-one in lab experiments include its relatively complex synthesis method and its potential for off-target effects.
Future Directions
There are a number of future directions for research on 5-amino-4-(1,3-benzothiazol-2-yl)-1-(4-ethylphenyl)-1,2-dihydro-3H-pyrrol-3-one. One area of interest is the development of more potent and selective analogs of 5-amino-4-(1,3-benzothiazol-2-yl)-1-(4-ethylphenyl)-1,2-dihydro-3H-pyrrol-3-one. Additionally, further research is needed to fully understand the mechanism of action of 5-amino-4-(1,3-benzothiazol-2-yl)-1-(4-ethylphenyl)-1,2-dihydro-3H-pyrrol-3-one and its effects on different systems in the body. Finally, there is potential for the development of 5-amino-4-(1,3-benzothiazol-2-yl)-1-(4-ethylphenyl)-1,2-dihydro-3H-pyrrol-3-one as a therapeutic agent for the treatment of pain and addiction in humans.
Conclusion:
In conclusion, 5-amino-4-(1,3-benzothiazol-2-yl)-1-(4-ethylphenyl)-1,2-dihydro-3H-pyrrol-3-one is a synthetic compound that has been extensively studied for its potential use in the treatment of pain and addiction. Its mechanism of action involves its interaction with nicotinic acetylcholine receptors, resulting in the release of neurotransmitters and its analgesic and anti-addictive effects. While there are advantages and limitations to using 5-amino-4-(1,3-benzothiazol-2-yl)-1-(4-ethylphenyl)-1,2-dihydro-3H-pyrrol-3-one in lab experiments, there is potential for the development of 5-amino-4-(1,3-benzothiazol-2-yl)-1-(4-ethylphenyl)-1,2-dihydro-3H-pyrrol-3-one as a therapeutic agent for the treatment of pain and addiction in humans.
Synthesis Methods
The synthesis of 5-amino-4-(1,3-benzothiazol-2-yl)-1-(4-ethylphenyl)-1,2-dihydro-3H-pyrrol-3-one involves a series of chemical reactions. The starting materials for the synthesis are 2-aminobenzothiazole and 4-ethylphenylacetic acid. The first step involves the conversion of 2-aminobenzothiazole to its corresponding sulfonyl chloride derivative. This is followed by the reaction of the sulfonyl chloride derivative with 4-ethylphenylacetic acid to form the intermediate product. The final step involves the reduction of the intermediate product to 5-amino-4-(1,3-benzothiazol-2-yl)-1-(4-ethylphenyl)-1,2-dihydro-3H-pyrrol-3-one.
Scientific Research Applications
5-amino-4-(1,3-benzothiazol-2-yl)-1-(4-ethylphenyl)-1,2-dihydro-3H-pyrrol-3-one has been extensively studied for its potential use in the treatment of pain and addiction. It has been shown to be a potent analgesic in animal models of acute and chronic pain. Additionally, 5-amino-4-(1,3-benzothiazol-2-yl)-1-(4-ethylphenyl)-1,2-dihydro-3H-pyrrol-3-one has been shown to have anti-addictive properties, particularly in relation to nicotine addiction.
properties
IUPAC Name |
4-(1,3-benzothiazol-2-yl)-1-(4-ethylphenyl)-5-imino-2H-pyrrol-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3OS/c1-2-12-7-9-13(10-8-12)22-11-15(23)17(18(22)20)19-21-14-5-3-4-6-16(14)24-19/h3-10,20,23H,2,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBECOAHYZOPPFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2CC(=C(C2=N)C3=NC4=CC=CC=C4S3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-4-(1,3-benzothiazol-2-yl)-1-(4-ethylphenyl)-2,3-dihydro-1H-pyrrol-3-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.